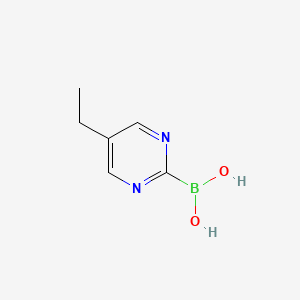![molecular formula C7H8N4 B11921749 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrolo and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. One common method includes treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aromatic, aliphatic, cyclic, or aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position of the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and catalytic amounts of hydrochloric acid.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored as a potential therapeutic agent for various diseases, including cancer and tuberculosis.
Biological Research: It is used in studies to understand its mechanism of action and interaction with biological targets.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex heterocyclic compounds that have industrial significance.
Mecanismo De Acción
The mechanism of action of 3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation . The compound’s ability to induce apoptosis and cell cycle arrest further contributes to its potential as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in its substitution pattern, leading to different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a fused pyrazole and pyrimidine ring system, known for its kinase inhibitory properties.
Uniqueness
3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution at the 3-methyl position, which imparts unique chemical and biological properties. This substitution enhances its stability and interaction with biological targets, making it a valuable compound for drug development.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-7-5(6(11)8)2-3-9-7/h2-4,8-9H,1H3 |
Clave InChI |
SIKKFPMYPJRPKQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C1=N)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


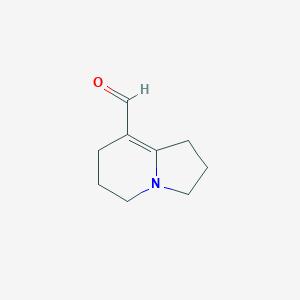

![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)

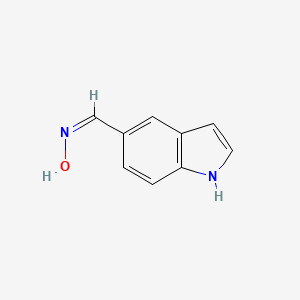
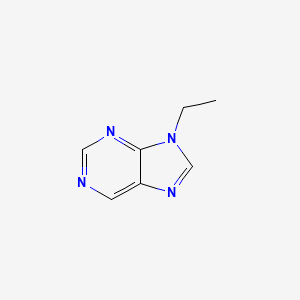

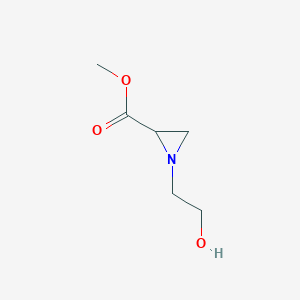


![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)
![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)

